![molecular formula C18H19N3O B2610205 N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide CAS No. 686736-13-0](/img/structure/B2610205.png)

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

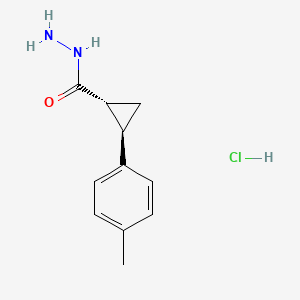

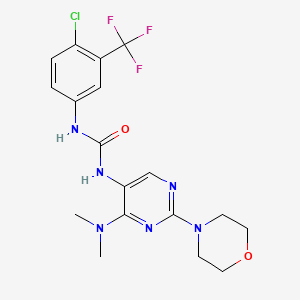

“N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide” is a chemical compound with the molecular formula C13H17N3O . It’s a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to an amide group). The benzamide moiety is attached to a benzimidazole group via an ethyl linker .

Molecular Structure Analysis

The molecular structure of “N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide” consists of a benzamide group linked to a benzimidazole group via an ethyl chain . The benzimidazole group is a bicyclic compound consisting of fused benzene and imidazole rings .

Physical And Chemical Properties Analysis

“N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide” has a molecular weight of 265.31 g/mol . Its exact mass and monoisotopic mass are both 265.121512110 g/mol . It has a complexity of 328 and a topological polar surface area of 57.8 Ų .

Scientific Research Applications

- Application : Compound 3 may possess anti-inflammatory and analgesic properties due to its structural resemblance to ibuprofen. It could potentially be explored as a novel NSAID (non-steroidal anti-inflammatory drug) for managing arthritis and musculoskeletal disorders .

- Application : Given the importance of amides in the pharmaceutical industry, compound 3’s unique structure could be investigated further for potential therapeutic applications. Researchers might explore its interactions with biological targets and evaluate its efficacy in drug development .

- Application : Compound 3 could be evaluated for its anti-tubercular potential against Mycobacterium tuberculosis strains. Similar imidazole derivatives have demonstrated potent activity, making this an interesting avenue for investigation .

- Application : Although not directly tested, compound 3’s indole moiety suggests potential anti-HIV-1 activity. Further molecular docking studies could explore its interactions with viral proteins .

- Application : Given its indole core, compound 3 might have implications in plant biology. Investigating its effects on plant growth, development, and stress responses could be worthwhile .

- Application : Researchers could explore compound 3’s structure-activity relationship (SAR) by synthesizing related analogs and assessing their biological effects. This could provide insights into optimizing its pharmacological properties .

Anti-Inflammatory and Analgesic Properties

Biological Activities and Drug Development

Anti-Tubercular Activity

Anti-HIV-1 Activity

Plant Hormone Research

Structure-Activity Relationship Studies

Future Directions

properties

IUPAC Name |

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-2-21-16-11-7-6-10-15(16)20-17(21)12-13-19-18(22)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMGBXLRFOPLOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)

![2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2610133.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2610137.png)

![morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone](/img/structure/B2610139.png)

![6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2610140.png)